1,8-Diamidoximoctane
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Overview
Description
1,8-Diamidoximoctane: is a chemical compound with the molecular formula C10H22N4O2 It is characterized by the presence of two amidoxime groups attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Diamidoximoctane can be synthesized through a multi-step process involving the reaction of octane with hydroxylamine and subsequent conversion to the amidoxime groups. The reaction typically involves the use of solvents such as ethanol or methanol and requires controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1,8-Diamidoximoctane undergoes various chemical reactions, including:
Oxidation: The amidoxime groups can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amidoxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,8-Diamidoximoctane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chelating agent for metal ions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8-diamidoximoctane involves its ability to interact with various molecular targets. The amidoxime groups can form stable complexes with metal ions, making it useful as a chelating agent. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
1,6-Diamidoximhexane: Similar structure but with a hexane backbone.
1,10-Diamidoximdecane: Similar structure but with a decane backbone.
Comparison: 1,8-Diamidoximoctane is unique due to its specific octane backbone, which provides distinct chemical properties compared to its hexane and decane analogs. The length of the carbon chain can influence the compound’s solubility, reactivity, and overall stability, making this compound particularly suitable for certain applications.
Properties
Molecular Formula |
C10H22N4O2 |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-N',10-N'-dihydroxydecanediimidamide |
InChI |
InChI=1S/C10H22N4O2/c11-9(13-15)7-5-3-1-2-4-6-8-10(12)14-16/h15-16H,1-8H2,(H2,11,13)(H2,12,14) |
InChI Key |
DUOLIMOHSYEMGP-UHFFFAOYSA-N |
Isomeric SMILES |
C(CCC/C(=N\O)/N)CCCC/C(=N\O)/N |
Canonical SMILES |
C(CCCCC(=NO)N)CCCC(=NO)N |
Origin of Product |
United States |
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